

Adjusting Stains-all protocol for different gel thicknesses

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Compound of Interest

Compound Name: *Stains-all*

Cat. No.: *B7765193*

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Technical Support Center: Stains-All Protocol

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using the **Stains-All** protocol, with a particular focus on adjustments required for different gel thicknesses.

Frequently Asked Questions (FAQs)

Q1: What is **Stains-All** and what does it stain?

A1: **Stains-All** is a cationic carbocyanine dye that acts as a versatile stain for a variety of anionic biomolecules. It is particularly useful for detecting acidic proteins, nucleic acids (DNA and RNA), and polysaccharides in electrophoresis gels.^[1]^[2] A unique feature of **Stains-All** is its metachromatic property, meaning it stains different molecules different colors. Generally, proteins appear red to pink, while DNA is blue and RNA is a bluish-purple.^[2] Highly acidic proteins and phosphoproteins can stain a blue to purple color.

Q2: How does gel thickness affect the **Stains-All** protocol?

A2: Gel thickness is a critical parameter in any staining protocol as it directly impacts the diffusion time required for reagents to penetrate the gel matrix and for byproducts to be washed out. For thicker gels, the incubation times for fixation, staining, and destaining steps need to be

increased to ensure uniform and optimal results. Insufficient time can lead to incomplete staining in the center of the gel or high background after destaining.

Q3: Why is it important to protect the **Stains-All** solution from light?

A3: **Stains-All** is a light-sensitive dye. Exposure to light can cause the dye to fade and can lead to a high, non-specific background, obscuring the stained bands. Therefore, it is crucial to prepare and use the **Stains-All** solution in the dark and to store the stained gel protected from light until documentation.^[1]^[2]

Q4: Can I reuse the **Stains-All** staining solution?

A4: While it may be possible to reuse the staining solution, it is generally not recommended for achieving the best and most consistent results. With each use, the dye concentration can decrease, and contaminants from the gel can accumulate, potentially leading to weaker staining and higher background. For critical applications, it is always best to use a freshly prepared staining solution.

Troubleshooting Guide

Issue	Potential Cause	Troubleshooting Steps
No or Weak Staining	Insufficient staining time, especially for thicker gels.	Increase the staining duration. Refer to the table below for recommended times based on gel thickness.
Low concentration of the target molecule.	Load a higher concentration of your sample on the gel.	
Incomplete removal of SDS (for SDS-PAGE gels).	SDS can interfere with Stains-All. Ensure thorough washing of the gel with a solution like 25% isopropanol before staining to completely remove SDS. For thicker gels, increase the washing time and volume.	
Degraded Stains-All solution.	Prepare a fresh Stains-All stock and working solution.	
High Background	Exposure to light.	Perform all staining and destaining steps in the dark and protect the gel from light.
Insufficient destaining time.	Increase the duration of the destaining step. Thicker gels will require significantly longer destaining times.	
Impure water used for solutions.	Use high-purity, deionized water for all solutions to avoid contaminants that can react with the stain.	
Uneven Staining (e.g., edges stained darker than the center)	Inadequate diffusion of the stain into a thick gel.	Increase the staining time and ensure the gel is fully submerged and agitated gently during staining.

Incomplete removal of interfering substances from the center of a thick gel.	Extend the pre-staining wash steps to ensure complete removal of substances like SDS.	
Precipitate on the Gel	Precipitation of the dye.	Ensure the Stains-All stock solution is fully dissolved in formamide before preparing the working solution. Filter the working solution if necessary.

Experimental Protocols

Standard Stains-All Protocol (for 1.0 mm thick gels)

Materials:

- **Stains-All** stock solution (0.1% w/v in formamide)
- Staining solution:
 - 5 ml **Stains-All** stock solution
 - 50 ml Formamide
 - 250 ml Isopropanol
 - 695 ml Deionized water
 - Adjust to pH 8.8 with Tris base
- Fixing/Washing Solution: 25% (v/v) Isopropanol in deionized water
- Destaining Solution: Deionized water

Procedure:

- Fixation/Washing: After electrophoresis, place the gel in a clean container with a sufficient volume of 25% isopropanol to completely submerge the gel. Gently agitate for at least 1-2

hours to remove SDS and fix the proteins. For thicker gels, this step is critical and should be extended.

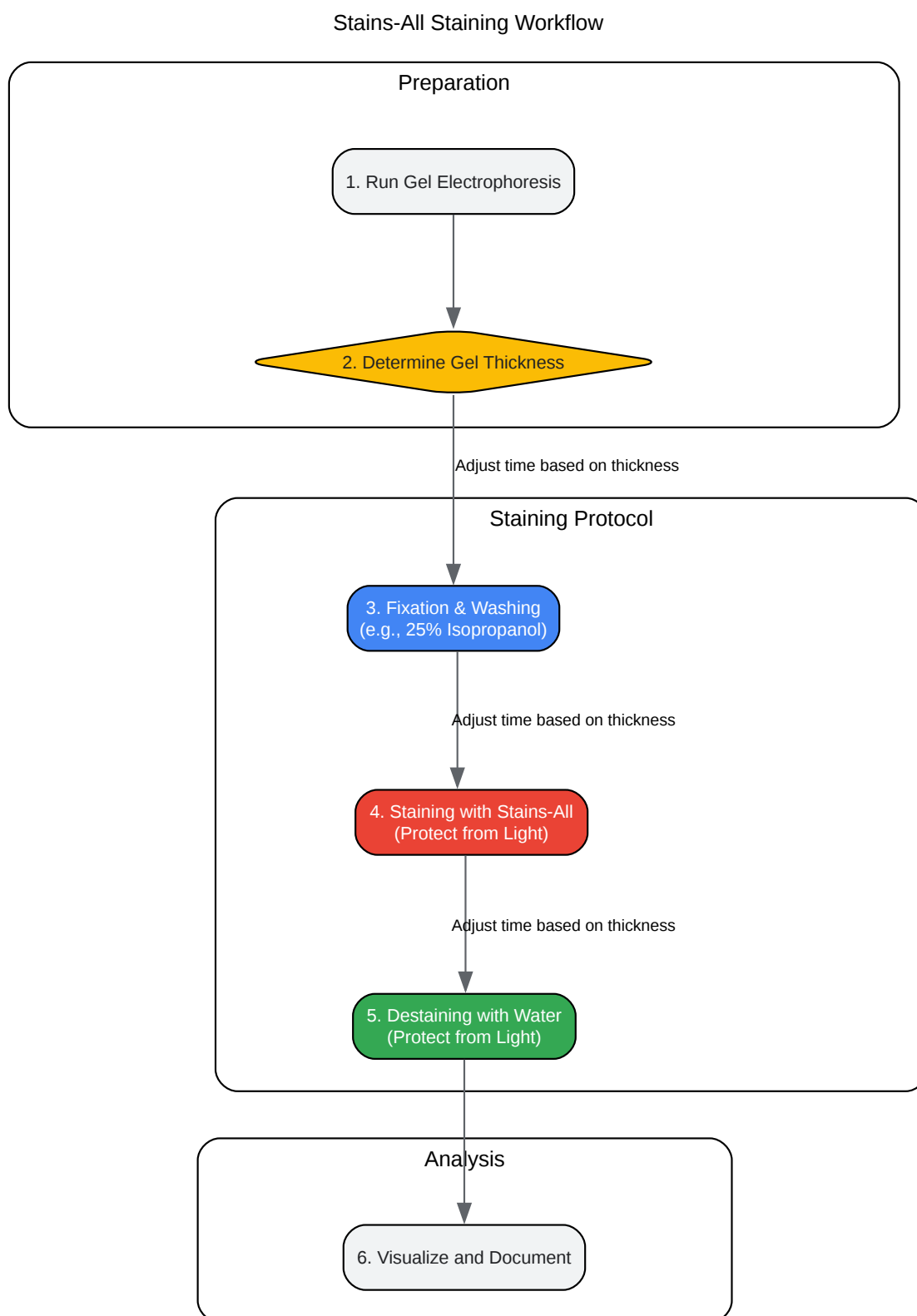
- **Staining:** Decant the fixing solution and add the freshly prepared **Stains-All** working solution. The volume should be enough to fully cover the gel. Incubate in the dark with gentle agitation for 18-24 hours at room temperature.
- **Destaining:** Decant the staining solution. Wash the gel with deionized water with gentle agitation. Change the water several times until the background is clear and the bands are well-defined. This step should also be performed in the dark.
- **Visualization and Storage:** Photograph the gel immediately after destaining as the stain can fade over time. The gel can be stored in deionized water in the dark at 4°C.

Adjustments for Different Gel Thicknesses

The following table provides recommended adjustments to the standard protocol for polyacrylamide gels of varying thicknesses. These are starting points, and further optimization may be necessary for your specific application.

Gel Thickness	Fixation/Washing (25% Isopropanol)	Staining Time (in the dark)	Destaining Time (in the dark, with water changes)
0.75 mm	1 hour	12 - 18 hours	1 - 3 hours
1.0 mm	1 - 2 hours	18 - 24 hours	2 - 4 hours
1.5 mm	2 - 4 hours	24 - 48 hours	4 - 8 hours or overnight

Experimental Workflow Diagram



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Caption: Workflow for the **Stains-All** protocol, highlighting adjustment points for gel thickness.

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References

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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

Email: info@benchchem.com